molecular formula C12H6ClF3O2 B2507784 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde CAS No. 58110-58-0

5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde

Cat. No.: B2507784
CAS No.: 58110-58-0
M. Wt: 274.62
InChI Key: ONQGWRANUXCWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde is a furan-based aldehyde derivative featuring a phenyl ring substituted with a chlorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. This compound belongs to a class of aromatic aldehydes often utilized as intermediates in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3O2/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQGWRANUXCWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973693
Record name 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58110-58-0
Record name 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with furan-2-carbaldehyde under specific conditions. One common method is the Knoevenagel condensation, which involves the use of a base such as piperidine or pyridine to catalyze the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carboxylic acid.

    Reduction: 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the biological system being studied. Detailed studies would be required to elucidate the exact mechanisms in each case.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physico-Chemical Properties

The table below compares key structural features, molecular formulas, molar masses, and applications of 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with its analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound 4-Cl, 3-CF₃ C₁₂H₆ClF₃O₂ 274.5 Likely pharmaceutical intermediate -
5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde 3-Cl, 4-OCH₃ C₁₂H₉ClO₃ 236.65 Non-classified hazard; structural analog
5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde 4-Cl, 2-F C₁₁H₆ClFO₂ 230.61 High-purity pharmaceutical intermediate
5-(4-Fluoro-3-(trifluoromethyl)phenyl)furan-2-carbaldehyde 4-F, 3-CF₃ C₁₂H₆F₄O₂ 258.17 Enhanced lipophilicity; potential agrochemical use
Key Observations:
  • Electron Effects : The trifluoromethyl (-CF₃) and chloro (-Cl) groups in the target compound are strongly electron-withdrawing, reducing electron density on the furan ring and aldehyde group. This may decrease reactivity toward nucleophilic attacks compared to analogs with electron-donating groups (e.g., methoxy in ) .
  • Lipophilicity : The -CF₃ group enhances lipophilicity and metabolic stability, a critical feature for drug candidates targeting membrane-bound enzymes .
  • Synthesis and Analysis : Analogous compounds (e.g., ) are synthesized via multi-step organic reactions and characterized using HPLC, GC-MS, and NMR, suggesting similar protocols apply to the target compound .
Pharmaceutical Relevance
  • Sorafenib Tosylate (): Shares the 4-chloro-3-trifluoromethylphenyl moiety, demonstrating its role in inhibiting tyrosine kinases for cancer therapy.
  • 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde (): Used as a high-purity intermediate, indicating the furan-carbaldehyde scaffold’s versatility in medicinal chemistry .
Agrochemical Potential
  • Compounds with trifluoromethyl groups (e.g., ) are common in pesticides due to their resistance to metabolic degradation. The target compound’s -CF₃ group may similarly enhance agrochemical efficacy .

Reactivity and Stability

  • Thermal Stability : Halogenated aromatic compounds generally exhibit high thermal stability, favoring their use in high-temperature synthetic processes .

Q & A

Basic: What are the common synthetic routes for preparing 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde?

The synthesis typically involves multi-step reactions, starting with functionalization of the furan ring followed by cross-coupling to introduce the aryl group. For example:

  • Step 1 : Formylation of 5-substituted furan derivatives using Vilsmeier-Haack conditions to introduce the aldehyde group.
  • Step 2 : Suzuki-Miyaura coupling between a halogenated furan-carbaldehyde (e.g., 5-bromofuran-2-carbaldehyde) and 4-chloro-3-(trifluoromethyl)phenylboronic acid to attach the aryl moiety .
  • Purification : Column chromatography or recrystallization to isolate the product. Validate purity via HPLC (>95%) and NMR .

Advanced: How can reaction conditions be optimized to improve yield when electron-withdrawing substituents (e.g., -CF₃) are present?

Electron-withdrawing groups like -CF₃ can deactivate the aryl ring, slowing cross-coupling reactions. Optimize by:

  • Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced electron-deficient substrate compatibility.
  • Solvent/base tuning : Employ toluene/ethanol (3:1) with K₂CO₃ to balance reactivity and solubility .
  • Temperature control : Increase reaction time (24–48 hrs) at 80–100°C to compensate for reduced reactivity .

Basic: What analytical techniques are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm furan and aryl proton environments. ¹⁹F NMR for trifluoromethyl group verification.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected at 289.03 g/mol).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced: How can spectral overlaps in NMR analysis due to the trifluoromethyl group be resolved?

The -CF₃ group causes splitting in adjacent protons. Strategies include:

  • Decoupling experiments : Use ¹H-¹⁹F decoupling to simplify splitting patterns.
  • 2D NMR : HSQC or HMBC to assign overlapping proton signals to specific carbons .
  • Solvent optimization : Deuterated DMSO or CDCl₃ may resolve peaks better than D₂O .

Basic: What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood.
  • Waste disposal : Collect organic waste separately and incinerate via licensed facilities.
  • First aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced: How can risks associated with the aldehyde group’s reactivity under acidic conditions be mitigated?

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
  • Stabilizers : Add hydroquinone (0.1% w/w) to inhibit polymerization.
  • Low-temperature storage : Keep at 2–8°C in amber vials to slow degradation .

Basic: What are the potential research applications of this compound?

  • Medicinal chemistry : The aldehyde group enables Schiff base formation for drug candidate libraries.
  • Materials science : Serve as a precursor for conductive polymers or metal-organic frameworks (MOFs) .
  • Agrochemicals : Explore derivatization for pesticidal activity via trifluoromethyl interactions .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

  • Aldehyde modification : Convert to hydrazones or oximes for bioactivity screening.
  • Aryl substitution : Introduce electron-donating groups (e.g., -OCH₃) to compare with -CF₃ effects.
  • Cross-coupling : Attach heterocycles (e.g., pyridine) via Sonogashira or Buchwald-Hartwig reactions .

Data Contradiction: How to address discrepancies in reported reaction yields (e.g., 40% vs. 70%)?

  • Purity checks : Verify starting materials via GC-MS; impurities in boronic acids can reduce yields.
  • Catalyst lot variability : Test different Pd catalyst batches for activity.
  • Reproducibility : Standardize solvent drying (e.g., molecular sieves) and degassing protocols .

Advanced: What strategies can be used to study degradation products under varying conditions?

  • Forced degradation : Expose to heat (60°C), light (UV, 254 nm), and acidic/basic conditions.
  • LC-MS/MS : Identify degradation products using fragmentation patterns.
  • Accelerated stability studies : Monitor over 1–3 months at 40°C/75% RH to predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.